molecular formula C19H14ClNO B5845107 N-(3-chlorophenyl)-2-biphenylcarboxamide

N-(3-chlorophenyl)-2-biphenylcarboxamide

Cat. No. B5845107
M. Wt: 307.8 g/mol
InChI Key: XHIWLGRHEOTDHM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-biphenylcarboxamide, also known as CBDA, is a synthetic compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CBDA belongs to the class of compounds known as cannabinoids, which are found in the cannabis plant. However, unlike other cannabinoids, CBDA does not have psychoactive effects and is therefore not classified as a controlled substance.

Mechanism of Action

N-(3-chlorophenyl)-2-biphenylcarboxamide exerts its effects through the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. N-(3-chlorophenyl)-2-biphenylcarboxamide interacts with the CB1 and CB2 receptors, which are found throughout the body, to produce its effects. N-(3-chlorophenyl)-2-biphenylcarboxamide also interacts with other receptors, such as the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-biphenylcarboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(3-chlorophenyl)-2-biphenylcarboxamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-(3-chlorophenyl)-2-biphenylcarboxamide has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. N-(3-chlorophenyl)-2-biphenylcarboxamide has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-biphenylcarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is not classified as a controlled substance, making it easier to obtain for research purposes. However, N-(3-chlorophenyl)-2-biphenylcarboxamide has some limitations, including its low solubility in water and its instability under certain conditions. These limitations can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-2-biphenylcarboxamide. One area of interest is the development of N-(3-chlorophenyl)-2-biphenylcarboxamide-based therapies for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the development of new synthesis methods for N-(3-chlorophenyl)-2-biphenylcarboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-biphenylcarboxamide and its potential therapeutic applications.

Synthesis Methods

N-(3-chlorophenyl)-2-biphenylcarboxamide can be synthesized through a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the reaction of 3-chlorobenzoyl chloride with biphenylamine in the presence of a catalyst to produce N-(3-chlorophenyl)-2-biphenylcarboxamide. Biosynthesis, on the other hand, involves the use of enzymes to convert the precursor compound cannabigerolic acid (CBGA) into N-(3-chlorophenyl)-2-biphenylcarboxamide.

Scientific Research Applications

N-(3-chlorophenyl)-2-biphenylcarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(3-chlorophenyl)-2-biphenylcarboxamide has anti-inflammatory, anti-emetic, and anti-cancer properties. N-(3-chlorophenyl)-2-biphenylcarboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

N-(3-chlorophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-15-9-6-10-16(13-15)21-19(22)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIWLGRHEOTDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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